molecular formula C11H21N3 B11734168 1-ethyl-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine

1-ethyl-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B11734168
M. Wt: 195.30 g/mol
InChI Key: WKICRQCUAGRRBE-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes an ethyl group at position 1, a methyl group at position 4, and an N-(3-methylbutyl) group at position 3. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The general reaction scheme is as follows:

    Preparation of Hydrazine Derivative: The starting material, 1-ethyl-4-methyl-3-oxobutan-1-one, is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the pyrazole ring.

    N-Alkylation: The resulting pyrazole is then subjected to N-alkylation using 3-methylbutyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-(3-methylbutyl) group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would require further investigation through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-methyl-1H-pyrazol-3-amine: Lacks the N-(3-methylbutyl) group, resulting in different chemical and biological properties.

    1-ethyl-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure but with a different alkyl group, leading to variations in reactivity and applications.

    1-ethyl-4-methyl-N-(3-methylbutyl)-1H-pyrazol-5-amine: Different substitution pattern on the pyrazole ring, affecting its chemical behavior.

Uniqueness

1-ethyl-4-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications, particularly in the development of new compounds with tailored properties.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-ethyl-4-methyl-N-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-5-14-8-10(4)11(13-14)12-7-6-9(2)3/h8-9H,5-7H2,1-4H3,(H,12,13)

InChI Key

WKICRQCUAGRRBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCCC(C)C)C

Origin of Product

United States

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